![molecular formula C23H43N3O4 B15218723 N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine CAS No. 738592-24-0](/img/structure/B15218723.png)
N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a tetradecyloxy group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to use a combination of alkylation and amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imidazole ring could produce a saturated imidazoline derivative.
科学的研究の応用
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Histidine: Shares the imidazole ring structure but lacks the hydroxy and tetradecyloxy groups.
Imidazole-4-acetic acid: Similar in having an imidazole ring and a carboxylic acid group but differs in the side chain structure.
Uniqueness
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the long tetradecyloxy chain, in particular, may influence its solubility and interaction with lipid membranes, setting it apart from other similar compounds.
特性
CAS番号 |
738592-24-0 |
|---|---|
分子式 |
C23H43N3O4 |
分子量 |
425.6 g/mol |
IUPAC名 |
(2S)-2-[(2-hydroxy-3-tetradecoxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C23H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-30-18-21(27)17-25-22(23(28)29)15-20-16-24-19-26-20/h16,19,21-22,25,27H,2-15,17-18H2,1H3,(H,24,26)(H,28,29)/t21?,22-/m0/s1 |
InChIキー |
QXEYXXSTBDDUHM-KEKNWZKVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
正規SMILES |
CCCCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



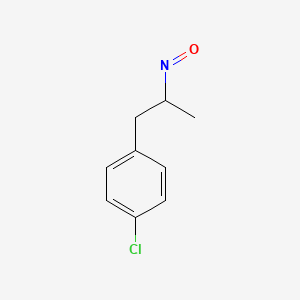
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
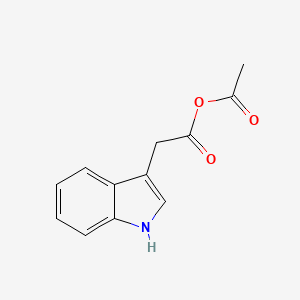
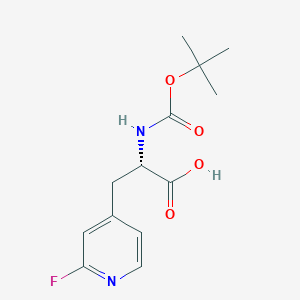

![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
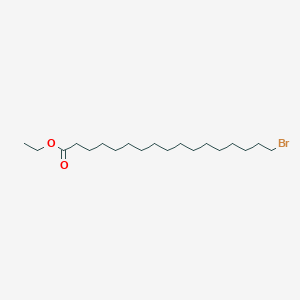
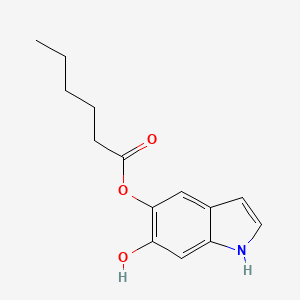
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
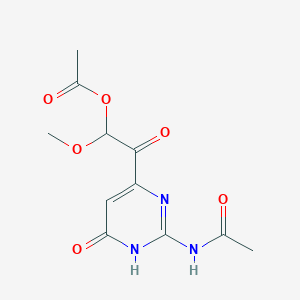
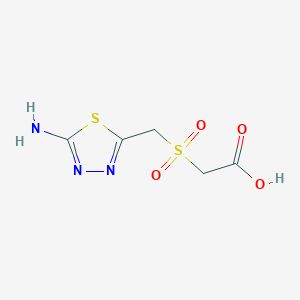
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
